molecular formula C8H19N3O B1265526 2-(Dipropylamino)acetohydrazide CAS No. 2644-34-0

2-(Dipropylamino)acetohydrazide

Cat. No. B1265526
CAS RN: 2644-34-0
M. Wt: 173.26 g/mol
InChI Key: MOXTXJCVFAWXTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetohydrazide derivatives, including 2-(Dipropylamino)acetohydrazide, involves several key steps such as acylation, ammonolysis, and hydrazinolysis. These processes are crucial for preparing compounds with potential anti-malarial activity, as illustrated in the synthesis of 2-Methyl-1,2-diaminopropane, highlighting the importance of temperature control and catalyst selection for achieving optimal yields (Li Yong, 2011).

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives, such as 2-(Dipropylamino)acetohydrazide, can be characterized using techniques like X-ray crystallography, as seen in the study of (2-methyl-phenoxy)-acetohydrazide. These analyses provide insights into the crystal structure, hydrogen bonding patterns, and overall molecular conformation, which are essential for understanding the chemical behavior and reactivity of these compounds (N. Sharma et al., 2015).

Chemical Reactions and Properties

Acetohydrazide derivatives undergo various chemical reactions, including complex formation with metals and reactivity towards different reagents. For example, the reaction of phenyldiazoacetate with arylamine and imine, catalyzed by dirhodium acetate, demonstrates the compound's ability to engage in carbon-carbon bond formation through an ammonium ylide intermediate, leading to highly diastereoselective synthesis of 1,2-diamines (Yuanhua Wang et al., 2003).

Scientific Research Applications

Neurotropic Activity

Studies on phosphorylated hydrazinium salts, including molecules similar to 2-(dipropylamino)acetohydrazide, have indicated their potential neurotropic activity. Such compounds have been recommended for the treatment of nervous conditions, highlighting their significance in neurological research (Liorber et al., 1986).

Anticancer Activity

Research has been conducted on the synthesis of dehydroabietic acid (DHA) derivatives, including 2-(dipropylamino)acetohydrazide, and their anticancer activities. These compounds have demonstrated promising results in inhibiting various human carcinoma cell lines, offering potential as chemotherapeutic agents (Li et al., 2017).

Anti-Inflammatory Activities

Compounds structurally related to 2-(dipropylamino)acetohydrazide have been synthesized and studied for their anti-inflammatory properties. The research in this area highlights the potential for these compounds to be used in treating inflammation-related conditions (Verma et al., 1984).

Antimicrobial Evaluation

Studies involving novel derivatives of acetohydrazide, similar to 2-(dipropylamino)acetohydrazide, have shown antimicrobial properties. These findings suggest the utility of these compounds in developing new antimicrobial agents (Mahmoud et al., 2017).

Corrosion Inhibition

Research into the use of compounds like 2-(dipropylamino)acetohydrazide as corrosion inhibitors has shown promising results. These studies are significant in materials science, particularly for the protection of metals in acidic environments (Al-amiery et al., 2014).

Future Directions

The future directions for “2-(Dipropylamino)acetohydrazide” could involve further exploration of its potential applications in various fields. For instance, one study has reported the synthesis of pyridazine-acetohydrazide derivatives using a similar compound and evaluated their in vitro and in vivo antihyperglycemic activity . This suggests potential applications in the development of new therapeutic agents.

properties

IUPAC Name

2-(dipropylamino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O/c1-3-5-11(6-4-2)7-8(12)10-9/h3-7,9H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXTXJCVFAWXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181032
Record name Glycine, N,N-dipropyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dipropylamino)acetohydrazide

CAS RN

2644-34-0
Record name N,N-Dipropylglycine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2644-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N,N-dipropyl-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N-dipropyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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